molecular formula C16H18N8O B15246913 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine

5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine

Cat. No.: B15246913
M. Wt: 338.37 g/mol
InChI Key: KUHQMCXUFCWVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core fused with a benzo[d]oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzo[d]oxazole ring. Key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the benzo[d]oxazole ring: This step involves the use of coupling reactions to fuse the benzo[d]oxazole ring to the pyrazolo[3,4-d]pyrimidine core.

    Introduction of amino groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C16H18N8O

Molecular Weight

338.37 g/mol

IUPAC Name

5-[4-amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H18N8O/c17-5-1-2-6-24-15-12(14(18)20-8-21-15)13(23-24)9-3-4-11-10(7-9)22-16(19)25-11/h3-4,7-8H,1-2,5-6,17H2,(H2,19,22)(H2,18,20,21)

InChI Key

KUHQMCXUFCWVBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NN(C4=NC=NC(=C34)N)CCCCN)N=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.